2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-
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Overview
Description
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents . This compound has gained interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 2,3-difluorophenyl group and the methoxy group.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C) . These methods are scalable and can produce significant yields of the desired fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to increased potency and selectivity in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-: Similar structure but with fluorine atoms at different positions.
3-Pyridinamine, 2-(2,3-difluorophenyl)-: Another fluorinated pyridine with a different substitution pattern.
Uniqueness
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
CAS No. |
642084-13-7 |
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Molecular Formula |
C12H10F2N2O |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-1-3-8(11(9)14)7-17-10-5-2-6-16-12(10)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
ZIWCMRFLCLOIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)COC2=C(N=CC=C2)N |
Origin of Product |
United States |
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